2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone
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Overview
Description
2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone is a chemical compound with a complex structure that includes a diazepane ring and a chlorinated ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of p-tolylmethylamine with 1,4-diazepane to form the intermediate, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chlorinated ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Known for its use in pharmaceutical research.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Utilized in the synthesis of various organic compounds.
2-Chloro-1-(4-methylphenyl)ethanone: Commonly used in organic synthesis as an intermediate.
Uniqueness
2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone is unique due to its diazepane ring structure, which imparts specific chemical and biological properties not found in simpler analogs. This structural feature allows for diverse applications and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H21ClN2O |
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Molecular Weight |
280.79 g/mol |
IUPAC Name |
2-chloro-1-[4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C15H21ClN2O/c1-13-3-5-14(6-4-13)12-17-7-2-8-18(10-9-17)15(19)11-16/h3-6H,2,7-12H2,1H3 |
InChI Key |
KANWSJDGWLANKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCN(CC2)C(=O)CCl |
Origin of Product |
United States |
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